4-Chlorobenzaldehyde oxime
Overview
Description
4-Chlorobenzaldehyde oxime is an organic compound characterized by the presence of a chlorinated benzene ring and an oxime functional group
Preparation Methods
4-Chlorobenzaldehyde oxime can be synthesized through the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and involves the formation of an oxime bond between the aldehyde and hydroxylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles under specific conditions.
Reduction: The oxime can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include nitroso compounds, nitriles, and substituted benzene derivatives .
Scientific Research Applications
4-Chlorobenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes. The oxime group can form stable complexes with metal ions and other active sites in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
4-Chlorobenzaldehyde oxime can be compared with other similar compounds, such as:
Benzaldehyde oxime: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Lacks the oxime group, resulting in different chemical properties and uses.
4-Chlorobenzaldehyde hydrazone: Contains a hydrazone group instead of an oxime, leading to different chemical behavior and applications.
Biological Activity
4-Chlorobenzaldehyde oxime (C7H6ClNO) is an organic compound derived from 4-chlorobenzaldehyde through its reaction with hydroxylamine. It possesses a chlorinated aromatic ring and an oxime functional group, making it a significant intermediate in various synthetic applications and biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and involvement in metabolic pathways.
This compound is characterized by its chemical formula C7H6ClNO. The presence of the chlorinated aromatic ring contributes to its reactivity, while the oxime group (C=N-OH) plays a crucial role in its biological interactions.
Interaction with Enzymes
This compound notably interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. This interaction leads to the formation of oximes, which serve as intermediates in synthesizing bioactive compounds. The compound can modulate enzyme activity by either inhibiting or activating their functions, depending on the binding dynamics at their active sites.
Cellular Effects
The compound influences several cellular processes:
- Gene Expression : It can alter the expression of genes involved in metabolic pathways, potentially leading to changes in cellular function.
- Cell Signaling : By interacting with specific receptors or enzymes, it may modulate cellular responses and signaling pathways.
Biochemical Pathways
This compound participates in various metabolic pathways:
- Metabolism by Cytochrome P450 : This compound is metabolized by cytochrome P450 enzymes, leading to diverse metabolic products that can influence overall cellular metabolism .
- Dosage Effects : Research indicates that the effects of this compound vary with dosage levels in animal models. Low doses may have minimal effects, while higher doses can induce significant changes or toxicity.
Study 1: Enzyme Interaction
A study demonstrated that this compound significantly affects cytochrome P450 activity. The compound was shown to inhibit certain CYP450 isoforms, leading to altered drug metabolism profiles in treated animal models.
Study 2: Gene Expression Modulation
In vitro studies revealed that exposure to this compound resulted in upregulation of genes associated with detoxification processes. This suggests a potential role in enhancing cellular resistance to xenobiotics.
Comparative Analysis
The following table summarizes the biological activities and properties of structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methylbenzaldehyde oxime | Methyl group instead of chlorine | Different reactivity patterns |
4-Bromobenzaldehyde oxime | Bromine atom present | Potentially different antibacterial activity |
4-Nitrobenzaldehyde oxime | Nitro group included | Higher reactivity due to electron-withdrawing effects |
4-Chlorobenzaldehyde semicarbazone | Semicarbazone structure | Distinct biological activities |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBTCRVPQHOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3848-36-0 | |
Record name | 4-chlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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